molecular formula C12H9ClFN5 B14173187 N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine CAS No. 921600-59-1

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine

Cat. No.: B14173187
CAS No.: 921600-59-1
M. Wt: 277.68 g/mol
InChI Key: ZPJUZMOJFQLITL-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and an indazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include potassium carbonate and various solvents to facilitate the reactions .

Scientific Research Applications

Chemistry: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a pyrimidine ring and an indazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

CAS No.

921600-59-1

Molecular Formula

C12H9ClFN5

Molecular Weight

277.68 g/mol

IUPAC Name

N-(2-chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine

InChI

InChI=1S/C12H9ClFN5/c1-19(11-8(14)6-15-12(13)17-11)10-4-2-3-9-7(10)5-16-18-9/h2-6H,1H3,(H,16,18)

InChI Key

ZPJUZMOJFQLITL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl

Origin of Product

United States

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